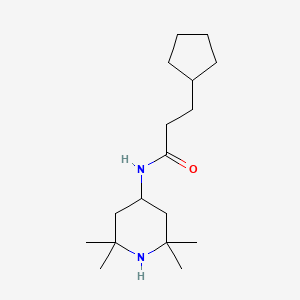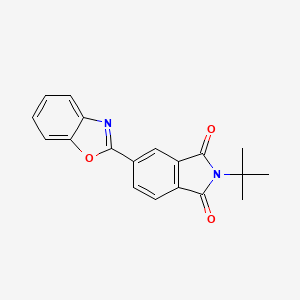![molecular formula C23H27NO6 B5795488 cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5795488.png)
cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate, also known as CTB, is a synthetic compound that has gained attention in scientific research due to its potential use as a drug delivery system. CTB is a derivative of benzoic acid and contains a benzoyl group, which allows for its use in targeting specific cells or tissues.
Mechanism of Action
The mechanism of action of cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate involves the binding of the benzoyl group to specific receptors on the surface of cells or tissues. This binding allows for the targeted delivery of drugs or imaging agents to these cells or tissues. The specific receptors targeted by cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate depend on the particular application, but may include receptors overexpressed on cancer cells or receptors specific to certain tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate depend on the specific drug or imaging agent conjugated to it. However, cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate itself has been shown to have low toxicity and good biocompatibility, making it a promising candidate for drug delivery applications.
Advantages and Limitations for Lab Experiments
The advantages of using cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate in lab experiments include its ability to target specific cells or tissues, which can improve the efficacy and reduce the toxicity of drugs. cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate also has low toxicity and good biocompatibility, making it a safe choice for use in lab experiments. However, the synthesis of cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate is a multi-step process that requires careful control of reaction conditions, which can be time-consuming and expensive.
Future Directions
For research on cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate include exploring its potential use in targeted drug delivery for various diseases, including cancer, as well as its use in imaging applications. Additionally, further research is needed to optimize the synthesis of cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate and improve the yield and purity of the final product.
Synthesis Methods
The synthesis of cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate involves several steps, starting with the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with cyclohexylamine to form the amide intermediate. Finally, the amide intermediate is reacted with 4-hydroxybenzoic acid to form the final product, cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate. The synthesis of cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Scientific Research Applications
Cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate has been studied for its potential use as a drug delivery system due to its ability to target specific cells or tissues. cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate can be conjugated with various drugs or imaging agents and used to deliver them to specific cells or tissues, such as cancer cells. This targeted drug delivery approach has the potential to improve the efficacy and reduce the toxicity of drugs.
properties
IUPAC Name |
cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO6/c1-27-19-13-16(14-20(28-2)21(19)29-3)22(25)24-17-11-9-15(10-12-17)23(26)30-18-7-5-4-6-8-18/h9-14,18H,4-8H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDIHQDQLGJHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)OC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B5795407.png)
![1-[(4-isopropylphenoxy)acetyl]piperidine](/img/structure/B5795410.png)

![ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5795424.png)
![N-benzyl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5795433.png)

![4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5795458.png)





